molecular formula C10H18N2O4 B3116553 (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 2173637-92-6

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B3116553
CAS No.: 2173637-92-6
M. Wt: 230.26 g/mol
InChI Key: YYLURLWWCZBOQG-JTQLQIEISA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.31 g/mol (CAS: N/A; related structure CAS: 652971-20-5 for a piperidine analog). The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and peptidomimetics.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The protected pyrrolidine is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: for carboxylation.

    Automated synthesis equipment: to ensure reproducibility and efficiency.

    Purification techniques: like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Deprotection using acids like trifluoroacetic acid (TFA) followed by substitution reactions using various nucleophiles.

Major Products

    Esters and Amides: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Pyrrolidines: Formed from substitution reactions.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group. It is commonly used in organic synthesis as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is employed as a building block in the synthesis of complex organic molecules. Its unique stereochemistry and functional groups make it valuable in asymmetric synthesis and chiral resolution processes.
  • Biology It is used in the study of enzyme mechanisms and protein-ligand interactions.
  • Medicine It serves as an intermediate in the synthesis of pharmaceutical compounds. It can also be used in synthesizing complex peptides with therapeutic potential.
  • Industry It is utilized in the production of fine chemicals and agrochemicals.

Due to its chiral purity and the presence of the Boc protecting group, it is a valuable building block in peptide synthesis. The Boc group ensures chemoselective reactions during peptide chain elongation, while the stereochemistry at the C3 position allows for the incorporation of L-proline, an essential amino acid found in many proteins.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The carboxylic acid group can be oxidized to form derivatives such as esters or amides. Reagents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3 in acidic conditions can be used.
  • Reduction The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride LiAlH4LiAlH_4 or borane BH3BH_3.
  • Substitution The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions using various nucleophiles.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid depends on its specific application. In general, it can act as a precursor or intermediate in biochemical pathways, interacting with various molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Table 1: Key Structural Features
Compound Name Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid Pyrrolidine Boc-amino at C3, carboxylic acid at C3 (S) at C3 C₁₁H₂₂N₂O₄ 246.31 N/A
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine Boc at N1, phenyl at C4, carboxylic acid at C3 (3S,4R) C₁₇H₂₃NO₄ 305.37 652971-20-5
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine Boc at N1, amino at C4, carboxylic acid at C3 (3S,4S) C₁₀H₁₈N₂O₄ 230.26 1022164-11-9
(3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine Boc at N1, amino at C4, carboxylic acid at C3 (3S,4R) C₁₀H₁₈N₂O₄ 230.26 369623-85-8
Key Observations :

Core Ring : The target compound and its pyrrolidine analogs (CAS 1022164-11-9, 369623-85-8) feature a five-membered pyrrolidine ring, whereas the piperidine analog (CAS 652971-20-5) has a six-membered ring, impacting rigidity and conformational flexibility.

Substituents: The Boc group in the target compound is directly attached to the amino group at C3, whereas in piperidine/pyrrolidine analogs, it is typically at N1. Amino vs. Boc-amino: The amino-substituted analogs (CAS 1022164-11-9, 369623-85-8) lack the Boc protection at C3, making them more reactive but less stable under acidic conditions.

Stereochemistry: The (3S,4R) configuration in the piperidine compound introduces distinct spatial arrangements compared to the (S)-configured target compound, affecting binding affinity in chiral environments. The (3S,4S) and (3S,4R) pyrrolidine analogs demonstrate how minor stereochemical changes (e.g., C4 amino group orientation) alter physicochemical properties and biological activity.

Key Observations :
  • The target compound is synthesized via iodophenylpropanoic acid intermediates, emphasizing its role in anticancer drug candidates.
  • Piperidine analogs require additional steps for phenyl group incorporation , limiting their utility in high-throughput synthesis.
  • Amino-substituted pyrrolidines prioritize Boc protection-deprotection strategies, balancing reactivity and stability for peptide-based therapeutics.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. Its molecular formula is C10H18N2O4, and it is primarily used as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.

The mechanism of action for Boc-pyrrolidine largely depends on its application in biochemical pathways. The compound can act as a precursor or intermediate that interacts with various molecular targets, including enzymes and receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in subsequent chemical reactions, facilitating the formation of peptide bonds and influencing cellular processes.

1. Enzyme Interactions

Boc-pyrrolidine has been shown to interact with several enzymes involved in amino acid transport and metabolism. For example, studies have indicated that compounds similar to Boc-pyrrolidine can inhibit the ASCT2 transporter, which is crucial for maintaining amino acid homeostasis in cells. This inhibition has implications for cancer cell proliferation, where altered amino acid transport can affect tumor growth .

2. Cellular Effects

The compound influences various cellular processes by modulating signaling pathways. It can interact with kinases and phosphatases, leading to changes in gene expression and metabolic activity. For instance, Boc-pyrrolidine derivatives have been evaluated for their ability to inhibit cell viability in cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating potential pharmacological relevance in cancer therapy .

Case Study 1: Inhibition of ASCT2

A study investigated the inhibitory effects of Boc-pyrrolidine derivatives on the ASCT2 transporter using electrophysiological methods. The results showed that these compounds could significantly inhibit glutamine transport in a dose-dependent manner, highlighting their potential as therapeutic agents targeting amino acid transporters .

CompoundIC50 (µM)Target
Boc-pyrrolidine10ASCT2
Lc-BPE10ASCT2

Case Study 2: Cellular Proliferation Assay

In another study involving three cancer cell lines (MCF-7, LnCaP, MDA-MB-231), Boc-pyrrolidine derivatives were tested for their effects on cell viability. The findings indicated that these compounds inhibited cell growth in a time- and dose-dependent manner, suggesting their potential utility in cancer treatment strategies .

Q & A

Q. What are the key steps in synthesizing (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, and how is the Boc group utilized?

The synthesis typically involves multi-step reactions, including:

  • Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride (di-tert-butyl dicarbonate) to protect the pyrrolidine nitrogen, preventing unwanted side reactions .
  • Carboxylic acid functionalization : Subsequent steps may involve coupling reactions (e.g., with acetic acid derivatives) or chiral resolution to maintain stereochemical integrity .
  • Deprotection : Controlled acidic conditions (e.g., TFA) selectively remove the Boc group post-synthesis . The Boc group’s steric bulk and stability under basic conditions make it ideal for protecting amines during synthesis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for verifying the (S)-configuration at the chiral center) .
  • X-ray crystallography : For resolving absolute configuration, often using SHELX software for refinement .
  • HPLC-MS : To assess purity and detect impurities, especially in chiral synthesis .

Q. How does the pyrrolidine ring influence the compound’s reactivity in peptide coupling?

The pyrrolidine ring’s rigidity and secondary amine structure enhance nucleophilicity, facilitating amide bond formation. The Boc group prevents undesired protonation during coupling, improving reaction efficiency in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound using crystallographic methods?

  • Flack parameter analysis : X-ray data refined with SHELXL can determine absolute configuration by analyzing Bijvoet differences .
  • Chiral chromatography : Post-synthesis, HPLC with chiral stationary phases (e.g., amylose-based columns) quantifies enantiomeric excess, validated against crystallographic data .

Q. What mechanistic insights explain side reactions during Boc deprotection?

Acidic deprotection (e.g., HCl/dioxane) may lead to pyrrolidine ring opening under harsh conditions. Kinetic studies via 1^1H NMR monitoring reveal optimal deprotection times (e.g., 2–4 hours in 4M HCl/dioxane) to minimize degradation .

Q. How can biological activity be assessed for derivatives of this compound?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes, validated by crystallographic data from related pyrrolidine derivatives .

Q. How should researchers address contradictions in NMR and X-ray data for stereochemical assignments?

  • Overlay analysis : Compare experimental 1^1H NMR shifts with DFT-calculated spectra (e.g., using Gaussian 16) to resolve discrepancies.
  • Twinned crystals : SHELXL’s TWIN command refines twinned data, ensuring accurate stereochemical interpretation .

Q. What strategies stabilize this compound under varying pH conditions?

  • pH stability assays : Monitor degradation via LC-MS at pH 2–12. The Boc group hydrolyzes rapidly below pH 3, requiring storage in neutral buffers .
  • Lyophilization : Freeze-drying in inert atmospheres preserves stability for long-term storage .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME predict logP, solubility, and bioavailability. Substituent modifications (e.g., cyclopropyl groups) enhance membrane permeability .
  • MD simulations : Analyze interactions with biological targets (e.g., GPCRs) to guide structural optimization .

Q. What methods identify and mitigate impurities from incomplete Boc protection?

  • LC-MS/MS : Detects residual tert-butanol or di-tert-butyl carbonate byproducts.
  • Reprotection protocols : Re-exposing the crude product to Boc-anhydride in THF/NaHCO3_3 ensures complete protection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

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